N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of multiple functional groups, including indole, thioether, and benzamide moieties. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indole with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Coupling with 3,4-Dimethoxybenzamide: The final step involves coupling the thioether intermediate with 3,4-dimethoxybenzamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indolin-1-yl-2-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholine esterase (AChE) inhibition, which is relevant for Alzheimer’s disease research.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound’s derivatives are explored for their antimicrobial and antioxidant properties, making them potential candidates for pharmaceutical and cosmetic industries.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits acetylcholine esterase (AChE) by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Anticancer Activity: It exerts anticancer effects by inducing apoptosis in cancer cells through the inhibition of key signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one Derivatives: These compounds share the indole core structure and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Benzamide Derivatives: Compounds with benzamide moieties are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is unique due to its combination of indole, thioether, and benzamide functionalities, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C29H29N3O4S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C29H29N3O4S/c1-35-25-12-11-21(17-26(25)36-2)29(34)30-14-16-31-18-27(22-8-4-6-10-24(22)31)37-19-28(33)32-15-13-20-7-3-5-9-23(20)32/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34) |
InChI Key |
PWVXQAIXMZOWDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)OC |
Origin of Product |
United States |
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